6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
Description
6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound featuring a fused thiazolo-triazine core with methyl and phenyl substituents. Its synthesis typically involves the reaction of arylisothiocyanates with 2-aminothiazole derivatives in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, yielding moderate to high purity products . The compound’s structure is characterized by IR, NMR, and X-ray crystallography, confirming the planar arrangement of the thiazolo-triazine system and the spatial orientation of substituents .
Properties
CAS No. |
89012-20-4 |
|---|---|
Molecular Formula |
C12H9N3S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
6-methyl-4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C12H9N3S2/c1-8-7-17-12-14-11(16)13-10(15(8)12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
VPDZMEZPOYETDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=S)N=C(N12)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the reaction of 2-iminothiazolidin-4-one with various reagents. One common method is the Mannich reaction, where 2-iminothiazolidin-4-one is reacted with aromatic aldehydes in the presence of a base such as potassium carbonate and a catalyst like p-toluenesulfonic acid . Another approach involves the reaction of 2-iminothiazolidin-4-one with activated olefins, catalyzed by triethylamine .
Industrial Production Methods
Industrial production methods for 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic diazonium salts to form 2-aryl-azothiazolo[3,2-a]triazines.
Condensation Reactions: It can undergo Claisen-Schmidt condensation with aromatic aldehydes to form arylidene derivatives.
Coupling Reactions: It can couple with mono and di-aromatic diazonium salts to form bis[2-azothiazolo[3,2-a]triazine]phenylene.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, diazonium salts, and bases such as potassium carbonate and triethylamine. The reactions are typically carried out under mild to moderate conditions, often requiring heating and the use of catalysts like p-toluenesulfonic acid .
Major Products
The major products formed from these reactions include arylidene derivatives, 2-aryl-azothiazolo[3,2-a]triazines, and bis[2-azothiazolo[3,2-a]triazine]phenylene .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Studies have indicated that compounds with thiazole and triazine moieties exhibit promising antimicrobial properties. For instance, research has shown that derivatives of thiazolo[3,2-a][1,3,5]triazines can inhibit bacterial growth effectively. A case study demonstrated that a related compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research has highlighted that thiazole derivatives can induce apoptosis in cancer cells. A notable study reported that a similar thiazolo[3,2-a][1,3,5]triazine derivative showed cytotoxic effects on various cancer cell lines by disrupting the cell cycle and promoting cell death through caspase activation .
Organic Synthesis Applications
Building Block in Synthesis
6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitutions and cycloadditions makes it valuable for synthesizing more complex molecules. For example, the compound can be used to synthesize novel heterocyclic compounds through reactions with various electrophiles .
Material Science Applications
Photovoltaic Materials
Recent studies have explored the use of thiazole-based compounds in organic photovoltaic materials due to their favorable electronic properties. The incorporation of 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione into polymer matrices has shown enhanced charge transport characteristics and improved efficiency in solar cells .
Case Studies
- Antimicrobial Activity Study
- Cytotoxicity Assay
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolo-Triazine Derivatives
The biological and physicochemical properties of thiazolo-triazine derivatives are highly dependent on substituent patterns:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl derivative () exhibits enhanced antibacterial activity compared to the parent compound, attributed to fluorine’s electronegativity improving target binding .
- Steric Effects : The diphenyl-substituted compound () demonstrates reduced solubility in polar solvents due to increased hydrophobicity but enhanced stacking interactions in crystal lattices .
Comparison with Triazolo-Triazine Derivatives
Triazolo-triazines, such as 6-aryl-7-alkyl/aryl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5(6H)-thiones (), differ in ring fusion (triazolo vs. thiazolo) and substitution patterns:
- Reactivity : The triazolo-triazine core is more electron-deficient, favoring nucleophilic attacks at the C7 position, whereas the thiazolo-triazine system exhibits electrophilic reactivity at the sulfur atom .
- Biological Activity : Triazolo-triazines show broader antifungal activity, while thiazolo-triazines are more selective toward Gram-positive bacteria .
Biological Activity
6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The compound belongs to the thiazolo[3,2-a][1,3,5]triazine family, characterized by a fused thiazole and triazine ring system. Its structure can be represented as follows:
Where , , and represent the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively.
Antimicrobial Activity
Research has indicated that compounds within the thiazolo[3,2-a][1,3,5]triazine family exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound can demonstrate MIC values comparable to standard antibiotics. For example, certain derivatives exhibited MIC values ranging from 40 to 50 µg/mL against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 40 | E. faecalis |
| Derivative B | 45 | P. aeruginosa |
| Derivative C | 50 | K. pneumoniae |
The antimicrobial activity is attributed to the presence of the thiazole ring which enhances lipophilicity and cellular permeability .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo[3,2-a][1,3,5]triazine derivatives has been evaluated through various in vitro assays:
- Inhibition of Cytokines : Compounds have shown significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations around 10 µg/mL. For instance, certain derivatives demonstrated up to 89% inhibition of IL-6 compared to conventional anti-inflammatory drugs like dexamethasone .
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Compound X | 89 | 78 |
| Compound Y | 83 | 72 |
These findings suggest that modifications in the thiazole structure can enhance anti-inflammatory effects.
Anticancer Activity
The anticancer properties of 6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione have been explored in several studies:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines with IC50 values less than that of doxorubicin in some cases . The presence of electron-donating groups in its structure significantly enhances its cytotoxic activity.
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| Jurkat | <1.98 | Doxorubicin: ~10 |
| HT-29 | <1.61 | Doxorubicin: ~10 |
Case Studies
Several case studies have highlighted the efficacy of thiazolo[3,2-a][1,3,5]triazine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study conducted on a series of synthesized derivatives demonstrated improved antibacterial activity compared to traditional antibiotics.
- Anti-inflammatory Assays : In vitro assays indicated that specific derivatives significantly reduced inflammation markers in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
